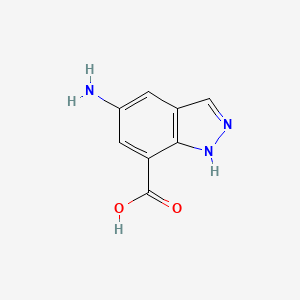

5-Amino-1H-indazole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1H-indazole-7-carboxylic acid is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has been modified to lonidamine .

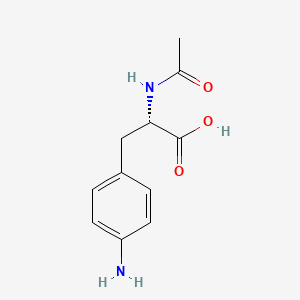

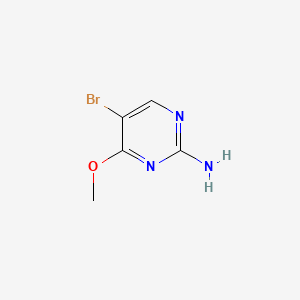

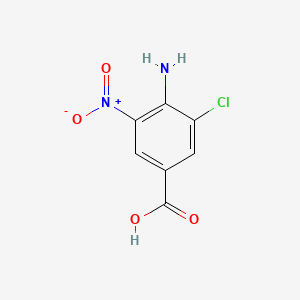

Molecular Structure Analysis

The molecular weight of 5-Amino-1H-indazole-7-carboxylic acid is 177.16 . The IUPAC name is 5-amino-1H-indazole-7-carboxylic acid and the InChI code is 1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

5-Amino-1H-indazole-7-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry Anticancer Properties

Indazole derivatives, such as 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, have shown potential in inhibiting cancer cell growth, particularly against colon and melanoma cell lines. This suggests that “5-Amino-1H-indazole-7-carboxylic acid” could be explored for its anticancer properties, given the structural similarities within the indazole compound family .

Anti-inflammatory Activities

Indazole compounds have been synthesized and screened for anti-inflammatory activities. For instance, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have been tested for this purpose. The presence of the indazole moiety and carboxylic acid group in “5-Amino-1H-indazole-7-carboxylic acid” may contribute to potential anti-inflammatory effects .

Synthesis Strategies

Recent strategies for synthesizing indazoles involve transition metal-catalyzed reactions and reductive cyclization reactions. “5-Amino-1H-indazole-7-carboxylic acid” could be a subject of study for developing new synthetic approaches or optimizing existing ones .

Biological Activity Research

Indazoles are known for a variety of biological activities. Research into “5-Amino-1H-indazole-7-carboxylic acid” could uncover new biological effects due to its unique substitution pattern, contributing to the field of bioactive molecules .

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-1H-indazole-7-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

The compound interacts with S1P1, leading to its activation. This activation helps maintain the integrity of the endothelial barrier . Desensitization of s1p1 can induce peripheral blood lymphopenia .

Biochemical Pathways

The activation of S1P1 by 5-Amino-1H-indazole-7-carboxylic acid affects the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a significant role in immune response, inflammation, and cancer .

Pharmacokinetics

The molecular weight of the compound is 17716, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The activation of S1P1 by 5-Amino-1H-indazole-7-carboxylic acid helps maintain the integrity of the endothelial barrier . This can have significant effects at the molecular and cellular levels, including the regulation of vascular integrity, lymphocyte trafficking, and heart rate .

Propiedades

IUPAC Name |

5-amino-1H-indazole-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-1-4-3-10-11-7(4)6(2-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMABGGGOKOFJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696174 |

Source

|

| Record name | 5-Amino-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indazole-7-carboxylic acid | |

CAS RN |

885272-13-9 |

Source

|

| Record name | 5-Amino-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)